2-amino-N-(cyanomethyl)benzamide

Catalog No.
S3541517
CAS No.
234444-48-5
M.F
C9H9N3O
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(cyanomethyl)benzamide

CAS Number

234444-48-5

Product Name

2-amino-N-(cyanomethyl)benzamide

IUPAC Name

2-amino-N-(cyanomethyl)benzamide

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c10-5-6-12-9(13)7-3-1-2-4-8(7)11/h1-4H,6,11H2,(H,12,13)

InChI Key

XFEBQQHQDGKLTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC#N)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC#N)N

2-Amino-N-(cyanomethyl)benzamide is an organic compound characterized by the presence of an amino group, a cyanomethyl substituent, and a benzamide structure. The molecular formula is C₉H₈N₄O, and its systematic name reflects its functional groups: an amino group (-NH₂) attached to a benzene ring that also carries a cyanomethyl group (-CH₂-C≡N) and a carbonyl group from the amide linkage (-C(=O)-NH-). This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

The chemical reactivity of 2-amino-N-(cyanomethyl)benzamide primarily involves nucleophilic substitutions and cycloadditions. The cyanomethyl group can participate in various reactions, including:

  • Hydrolysis: The nitrile can be hydrolyzed to form the corresponding carboxylic acid.
  • Reduction: The compound can be reduced to yield amines or other derivatives.
  • Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanomethyl group can undergo [3 + 2] cycloadditions with suitable partners, leading to the formation of five-membered heterocycles .

Several synthetic routes exist for producing 2-amino-N-(cyanomethyl)benzamide:

  • Nitrile Formation: Starting from an appropriate benzamide precursor, the introduction of a cyanomethyl group can be achieved using copper(I) cyanide in a solvent such as N,N-dimethylacetamide at elevated temperatures (around 170°C) .
  • Hydrolysis of Nitriles: Nitriles can be converted into amides through hydrolysis under acidic or basic conditions. This method is straightforward and efficient for synthesizing amides from nitriles .
  • Amidation Reactions: Direct amidation of carboxylic acids or esters with amines can yield the desired benzamide structure, followed by the introduction of the cyanomethyl group through nucleophilic substitution reactions .

The applications of 2-amino-N-(cyanomethyl)benzamide include:

  • Pharmaceuticals: Its derivatives may serve as scaffolds for drug development targeting various diseases due to their potential biological activities.
  • Organic Synthesis: This compound can act as an intermediate in synthesizing more complex organic molecules or as a building block in materials science.

Several compounds share structural similarities with 2-amino-N-(cyanomethyl)benzamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-AminobenzamideAmino group on benzeneSimple structure; widely studied
N-(Cyanomethyl)-2-aminobenzamideCyanomethyl substituentEnhanced reactivity due to nitrile
2-Amino-5-cyanobenzamideAdditional cyano groupPotentially different biological activity
3-Amino-N-(cyanomethyl)benzamideDifferent position of amino groupStructural isomer with distinct properties

The uniqueness of 2-amino-N-(cyanomethyl)benzamide lies in its specific substitution pattern and functional groups that may confer distinct chemical reactivity and biological properties compared to other similar compounds.

XLogP3

0.4

Dates

Last modified: 08-19-2023

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